molecular formula C10H13NaO B1629317 P-tert-Butylphenol sodium salt CAS No. 5787-50-8

P-tert-Butylphenol sodium salt

Cat. No.: B1629317
CAS No.: 5787-50-8
M. Wt: 172.2 g/mol
InChI Key: QDJPHAPWEUQBKS-UHFFFAOYSA-M
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Description

P-tert-Butylphenol sodium salt is a useful research compound. Its molecular formula is C10H13NaO and its molecular weight is 172.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

5787-50-8

Molecular Formula

C10H13NaO

Molecular Weight

172.2 g/mol

IUPAC Name

sodium;4-tert-butylphenolate

InChI

InChI=1S/C10H14O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1

InChI Key

QDJPHAPWEUQBKS-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[O-].[Na+]

Key on ui other cas no.

5787-50-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 2500 cc of methanol was dissolved 2000 g of p-t-butylphenol. Separately, 520 g of sodium hydroxide was added to a mixed solvent comprising 2100 cc of methanol and 400 cc of water. Both the liquids were mixed together with stirring in a 10-liter separable flask, and sodium p-t-butylphenolate was formed with generation of heat. Methanol and water were removed by distillation, and the residue was dried in vacuum at 120° C. to isolate sodium p-t-butylphenolate in the form of a yellow powder having a melting point higher than 400° C.
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520 g
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400 mL
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2100 mL
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2000 g
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2500 mL
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Synthesis routes and methods II

Procedure details

4-tert-Butylphenol (98 g, 0.650 mol) was charged into a 2 L three-necked round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask was purged with nitrogen gas and a solution of 26.7 g of sodium hydroxide (0.650 mol) in 820 mL of water was added to the flask. The stirred reaction mixture was heated at 50° C. until 4-tert-butylphenol was completely dissolved. In this way, 4-tert-butylphenol was reacted with sodium hydroxide to form sodium 4-tert-butylphenolate. The solution of sodium 4-tert-butylphenolate in water was then cooled to 20° C. and 350 mL of dichloromethane was added to the solution. The organic layer obtained in step two, which contained 0.325 mol of the perfluoropropane-1,3-di(sulfonyl halides), was dropwise added to the reaction mixture for 2 hours under nitrogen atmosphere. The reaction mixture was stirred at 20° C. for 12 hours and transferred to a separatory funnel. The upper water layer was separated from the lower organic (dichloromethane) layer. The water layer was then washed by 300 mL of ethyl acetate. The water layer was 953 g. 19F-NMR analysis (using hexafluoroglutaric acid as a reference) showed that the water layer contained 0.295 mol of sodium perfluoropropane-1,3-di(sulfinate). The yield was 91%. 19F-NMR (in D2O); δ −122.9 (s, 2F, CF2), −129.8 (s, 4F, CF2S) ppm.
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98 g
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26.7 g
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820 mL
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Synthesis routes and methods III

Procedure details

4-tert-Butylphenol (27.6 g, 0.184 mol) was charged into 2 L three-necked round bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser. The flask was purged with nitrogen gas, and 184 mL of 1N aqueous sodium hydroxide solution added to the flask. Additionally, 47 mL of water was added into the solution. The stirred reaction mixture was heated at 50° C. until 4-tert-butylphenol was completely dissolved. In this way, 4-tert-butylphenol was reacted with sodium hydroxide to form sodium 4-tert-butylphenolate. The solution of sodium 4-tert-butylphenolate in water was then cooled to 20° C. and 100 mL of dichloromethane added to the solution. The organic layer obtained in step 2, which contained 0.0835 mole of the perfluorobutane-1,4-di(sulfonyl halides), was dropwise added to the reaction mixture for 2 hours. The reaction mixture was stirred at 20° C. for 12 hours and transferred to a separatory funnel. The upper water layer was separated from the lower organic (dichloromethane) layer. The water layer was then washed using 100 mL of ethyl acetate. The water layer was 274 g. 19F-NMR analysis (using hexafluoroglutaric acid as a reference) showed that the water layer contained 0.068 mol of sodium perfluorobutane-1,4-di(sulfinate). The yield was 81%. 19F-NMR (in D2O); δ −122.67 (s, 4F, CF2), −130.12 (s, 4F, CF2) ppm.
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27.6 g
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